molecular formula C11H9BrN2S B1372096 5-Bromo-3-(phenylthio)pyridin-2-amine CAS No. 953045-27-7

5-Bromo-3-(phenylthio)pyridin-2-amine

Cat. No.: B1372096
CAS No.: 953045-27-7
M. Wt: 281.17 g/mol
InChI Key: PBXBIPILRFHEOY-UHFFFAOYSA-N
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Description

5-Bromo-3-(phenylthio)pyridin-2-amine is a pyridine derivative featuring a bromine atom at position 5, a phenylthio (-SPh) group at position 3, and an amino (-NH₂) group at position 2. This compound is of interest in medicinal and materials chemistry due to its unique electronic and steric properties imparted by the phenylthio substituent. Despite its discontinued commercial availability , its structural analogs are widely studied for applications ranging from antibacterial agents to intermediates in heterocyclic synthesis.

Properties

IUPAC Name

5-bromo-3-phenylsulfanylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2S/c12-8-6-10(11(13)14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXBIPILRFHEOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Bromo-3-(phenylthio)pyridin-2-amine typically involves several steps:

    Thioether Formation: The attachment of a phenylthio group to the brominated pyridine.

The specific reaction conditions and reagents used can vary, but common methods include the use of hydrobromic acid for bromination and thiophenol for thioether formation . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis.

Chemical Reactions Analysis

5-Bromo-3-(phenylthio)pyridin-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-3-(phenylthio)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-3-(phenylthio)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at Position 3

Ethynyl-Substituted Derivatives
  • 5-Bromo-3-(3-morpholinoprop-1-yn-1-yl)pyridin-2-amine (14b): Synthesized via Sonogashira coupling between 2-amino-3-iodo-5-bromopyridine and 4-(prop-2-yn-1-yl)morpholine (86% yield) . The morpholino-alkynyl group introduces polarity and hydrogen-bonding capacity, contrasting with the lipophilic phenylthio group.
  • 5-Bromo-3-[(2-chloro-6-fluorophenyl)ethynyl]pyridin-2-amine (27): Prepared using Pd(PPh₃)₂Cl₂/CuI catalysis (83% yield) .
Halogenated Derivatives
  • 5-Bromo-6-fluoropyridin-2-amine :
    • Molecular weight: 191 g/mol. Fluorine increases electronegativity and lipophilicity, which may enhance blood-brain barrier penetration .
  • 5-Bromo-6-chloropyridin-2-amine :
    • Similarity score: 0.85 compared to the target compound. Chlorine’s larger atomic radius may improve halogen bonding in protein-ligand interactions .
Oxygen- and Nitrogen-Containing Substituents
  • 5-Bromo-3-(piperazin-1-yl)pyridin-2-amine :
    • Piperazine introduces basicity and solubility, making it favorable for pharmaceutical applications .
  • 5-Bromo-3-methoxypyridin-2-amine :
    • Methoxy group increases polarity, reducing Log P compared to phenylthio derivatives .

Biological Activity

5-Bromo-3-(phenylthio)pyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, structure-activity relationships (SAR), and potential applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cancer cells. The compound has been shown to inhibit key pathways involved in cell proliferation and survival.

  • Inhibition of Kinases : Studies indicate that this compound may act as a kinase inhibitor, potentially affecting pathways like the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
  • Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cell lines by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Efficacy in Cancer Cell Lines

The efficacy of this compound has been evaluated across various cancer cell lines. Table 1 summarizes the results from recent studies:

Cell Line IC50 (µM) Mechanism
UACC-62 (melanoma)0.116Inhibition of BRAF V600E
SK-MEL-5 (melanoma)0.81Microtubule stabilization
MDA-MB-435 (breast)0.327Cell cycle arrest in G2/M phase
A375 (melanoma)16.1Induction of reactive oxygen species

These findings indicate that the compound exhibits potent cytotoxic effects against melanoma cell lines, with the lowest IC50 observed in UACC-62 cells, suggesting a promising avenue for further development as an anti-melanoma agent.

Structure-Activity Relationship (SAR)

The SAR studies conducted on derivatives of this compound reveal important insights into how modifications can enhance biological activity. Key observations include:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring significantly enhances potency against melanoma cell lines.
  • Linker Variations : Variations in the linker between the pyridine and phenyl moieties affect binding affinity and biological activity, with certain linkers providing better inhibitory effects on target proteins.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In Vivo Studies : In a murine model of melanoma, administration of the compound resulted in significant tumor growth inhibition without apparent toxicity, indicating a favorable safety profile for further clinical exploration.
  • Combination Therapies : Preliminary studies suggest that combining this compound with existing therapies could enhance overall treatment efficacy, particularly in resistant melanoma cases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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